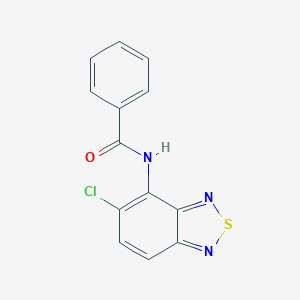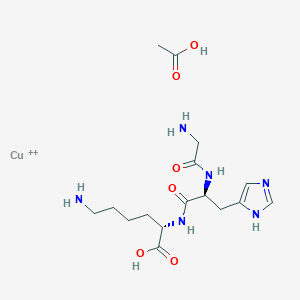![molecular formula C20H19N5O2S B237329 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and is known to exhibit potent biological activity.
作用機序
The exact mechanism of action of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins that are involved in inflammation, tumor growth, and oxidative stress. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments is its potent biological activity. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One area of interest is investigating its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and to identify any potential side effects or toxicity. Finally, research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
合成法
The synthesis of 2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves the reaction of 2-methylphenol with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease.
特性
分子式 |
C20H19N5O2S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-3-4-6-17(13)27-12-18(26)21-11-15-7-9-16(10-8-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26) |
InChIキー |
SVMWACWCRHDLGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)